molecular formula C12H21N3O4S B2921056 N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034241-70-6

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2921056
CAS No.: 2034241-70-6
M. Wt: 303.38
InChI Key: MUQDRHBMHAMVGX-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a sulfonamide moiety at the 4-position. The sulfonamide nitrogen is further functionalized with a 3-hydroxy-3-(oxan-4-yl)propyl group, introducing a tetrahydropyran (oxane) ring and a hydroxyl group.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S/c1-15-9-11(8-13-15)20(17,18)14-5-2-12(16)10-3-6-19-7-4-10/h8-10,12,14,16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQDRHBMHAMVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the sulfonamide group. One common method involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with 3-hydroxy-3-(oxan-4-yl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonamide group can produce an amine.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrazole ring may also interact with aromatic residues through π-π stacking interactions, further modulating the activity of the target protein.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between the target compound and related sulfonamide derivatives:

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Key Substituents Notable Features
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide C₁₂H₂₁N₃O₄S ~327.4 3-hydroxy-3-(oxan-4-yl)propyl, 1-methyl pyrazole Hydroxyl and oxane enhance polarity
N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide C₈H₁₃N₃O₂S ~215.1 Cyclopropyl, 1,3-dimethyl pyrazole Compact, lipophilic
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₂₈H₂₂F₂N₆O₄S 589.1 Pyrazolo-pyrimidine core, fluorinated chromenone, methylbenzenesulfonamide High molecular weight, fluorinated
1-ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide C₁₈H₂₅N₅O₄S ~415.5 Phenylsulfonyl-propanoyl amino, carboxamide, ethyl pyrazole Sulfonyl-propanoyl enhances hydrophobicity

Key Observations:

  • Molecular Weight and Complexity : The target compound (~327.4 g/mol) is intermediate in size compared to simpler derivatives like N-cyclopropyl-1,3-dimethylpyrazole-4-sulfonamide (~215.1 g/mol) and larger fluorinated systems (~589.1 g/mol) .
  • Polarity : The hydroxyl and oxane groups in the target compound likely improve aqueous solubility compared to lipophilic substituents like cyclopropyl or phenylsulfonyl .

Functional Group Analysis

Sulfonamide Nitrogen Substituents
  • Target Compound : The 3-hydroxy-3-(oxan-4-yl)propyl group combines a hydroxyl for hydrogen bonding and an oxane ring for conformational rigidity. This may enhance interactions with polar enzyme active sites .
  • N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide : The cyclopropyl group increases lipophilicity, favoring membrane permeability but reducing solubility.
  • Fluorinated Chromenone Derivative : The methylbenzenesulfonamide is part of a larger aromatic system, likely targeting kinases or DNA-associated enzymes.
Pyrazole Core Modifications
  • Target Compound : A single methyl group at the 1-position minimizes steric hindrance, unlike the 1,3-dimethyl substitution in , which may restrict rotational freedom.
  • Carboxamide Derivatives : Substitution at the 3-position with carboxamide introduces additional hydrogen-bonding capacity, diverging from the sulfonamide-focused activity of the target compound.

Biological Activity

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide is a novel compound characterized by its unique structure and potential biological activities. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H17N3O4SC_{12}H_{17}N_3O_4S. Its structure includes a pyrazole ring, a sulfonamide group, and a hydroxylated propyl chain with an oxane moiety, contributing to its unique biological profile.

PropertyValue
Molecular Weight287.35 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot determined
LogP2.5

This compound exhibits several biological activities attributed to its structural components:

  • Antiproliferative Activity : Studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. The compound's sulfonamide group is known to enhance its inhibitory effects on tumor growth by interfering with metabolic pathways crucial for cell division .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits activity against certain bacterial strains, suggesting its potential as an antimicrobial agent .

Study 1: Antiproliferative Effects on U937 Cells

In a recent study published in PMC, this compound was tested for its antiproliferative effects on U937 cells using the CellTiter-Glo Luminescent assay. The results indicated a significant reduction in cell viability with an IC50 value of approximately 25 µM, demonstrating its potential as an anticancer agent .

Study 2: In Vivo Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of this compound in a rat model of induced inflammation. The results showed a marked decrease in paw edema and inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound at doses of 10 mg/kg body weight, indicating its efficacy in reducing inflammation .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC50 = 25 µM on U937 cells
Anti-inflammatoryReduced paw edema in rats
AntimicrobialActive against specific bacterial strains

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